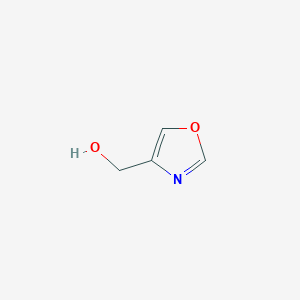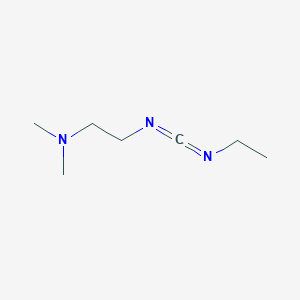
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide (EDC) is a water-soluble carbodiimide compound that is widely used in scientific research for the activation and coupling of carboxylic acids and amines. EDC is a versatile reagent that has found applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. In
Mécanisme D'action
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide activates carboxylic acids by converting them into reactive O-acylisourea intermediates. These intermediates can then react with amines to form stable amide bonds. The reaction occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS), which enhances the efficiency of the coupling reaction. The mechanism of action of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is shown in Figure 1.
Effets Biochimiques Et Physiologiques
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes and should be handled with care. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has also been reported to induce protein aggregation and precipitation, which can affect the stability and activity of proteins. Therefore, it is important to optimize the reaction conditions to minimize these effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has several advantages over other coupling reagents, including its water solubility, high reactivity, and low cost. It is also compatible with a wide range of functional groups and can be used under mild reaction conditions. However, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has some limitations, including the potential for side reactions and the need for careful optimization of reaction conditions to minimize protein aggregation and precipitation.
Orientations Futures
There are several future directions for the use of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in scientific research. One area of interest is the development of new 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-based conjugation strategies for the synthesis of bioconjugates with improved stability and activity. Another area of interest is the application of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules such as glycopeptides and glycoproteins. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has potential applications in the field of gene therapy, where it could be used to conjugate nucleic acids to targeting ligands for improved delivery and specificity.
Conclusion:
In conclusion, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is a versatile reagent that has found widespread use in scientific research for the activation and coupling of carboxylic acids and amines. Its high reactivity, water solubility, and low cost make it an attractive choice for a variety of applications. However, careful optimization of reaction conditions is necessary to minimize side reactions and protein aggregation. Further research is needed to explore the full potential of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules and in the development of new conjugation strategies.
Méthodes De Synthèse
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is synthesized by the reaction of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-HCl) with triethylamine in the presence of a dehydrating agent such as acetonitrile or dichloromethane. The reaction produces 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide and triethylamine hydrochloride as a byproduct. The resulting 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is widely used in scientific research for the activation and coupling of carboxylic acids and amines. It is commonly used in the synthesis of peptides, proteins, and nucleic acids. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is also used in the conjugation of antibodies to enzymes and fluorescent dyes for immunoassays and imaging studies. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has found applications in drug delivery systems, tissue engineering, and biosensors.
Propriétés
Numéro CAS |
141650-20-6 |
|---|---|
Nom du produit |
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide |
Formule moléculaire |
C7H15N3 |
Poids moléculaire |
141.21 g/mol |
InChI |
InChI=1S/C7H15N3/c1-4-8-7-9-5-6-10(2)3/h4-6H2,1-3H3 |
Clé InChI |
IHQAJFDAWJOQSX-UHFFFAOYSA-N |
SMILES |
CCN=C=NCCN(C)C |
SMILES canonique |
CCN=C=NCCN(C)C |
Autres numéros CAS |
141650-20-6 |
Synonymes |
1-ethyl-3-(3-dimethylaminoethyl)carbodiimide carbodiimide WSCD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




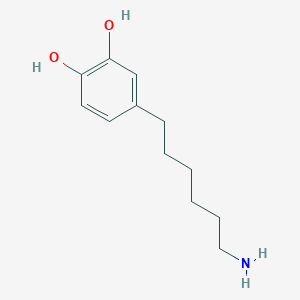
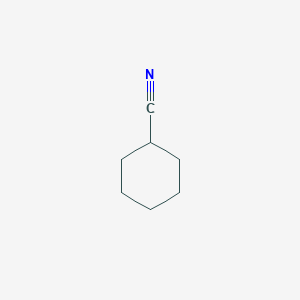
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
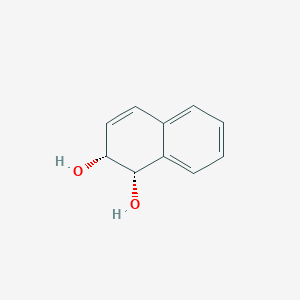
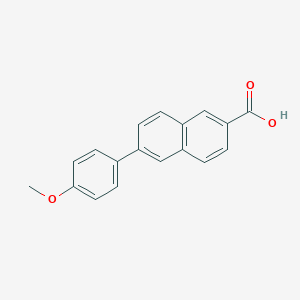
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
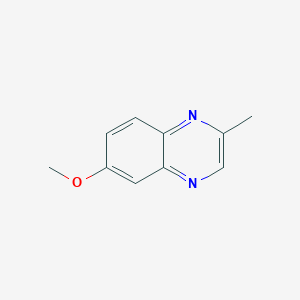
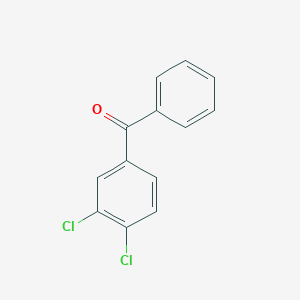
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

